Bipolaroxin
CAS No.: 100665-30-3
Cat. No.: VC20749837
Molecular Formula: C15H18O4
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100665-30-3 |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal |
| Standard InChI | InChI=1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1 |
| Standard InChI Key | JHFQQYIKTDAADV-OBCWZRDOSA-N |
| Isomeric SMILES | C[C@H]1[C@H](C=CC2=CC(=O)[C@@](C[C@]12C)(C(=C)C=O)O)O |
| SMILES | CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O |
| Canonical SMILES | CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O |
Introduction
Chemical Structure and Properties
Bipolaroxin (CAS #100665-30-3) is a sesquiterpenoid with the molecular formula C15H18O4 and a molecular weight of 262.30 . Its systematic chemical name is 2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal . The structure features a naphthalene-derived core with multiple functional groups including two hydroxyl groups, a ketone group, and an aldehyde-containing side chain.
The physical and chemical properties of Bipolaroxin are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.30 |
| Exact Mass | 262.12 |
| Physical Appearance | Solid at room temperature |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 498.1±45.0 °C at 760 mmHg |
| Flash Point | 269.1±25.2 °C |
| Vapor Pressure | 0.0±2.9 mmHg at 25°C |
| Index of Refraction | 1.577 |
| LogP | -0.26 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Biological Sources and Production
Production Factors
Research has demonstrated that nutritional factors significantly influence the production of Bipolaroxin by Bipolaris species. In particular, carbon source availability plays a crucial role in regulating toxin biosynthesis:
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Glucose supplementation significantly enhances Bipolaroxin production
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B. sorokiniana strain BSB-18-2B produces the highest amount (1.66 μg mL⁻¹) when grown in glucose-supplemented media
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Strains BSW-18-2a and BSB-18-10a produce approximately 1.50 μg mL⁻¹ under similar conditions
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Strain BSC-20-5 produces minimal amounts (0.09 μg mL⁻¹) when grown in sucrose-supplemented media
These findings indicate that carbon source availability is a key determinant of Bipolaroxin production, with glucose being particularly effective at stimulating toxin synthesis compared to other carbon sources such as sucrose.
Molecular Interactions and Mode of Action
Interactions with Plant Proteins
Molecular docking and dynamics studies have revealed specific interactions between Bipolaroxin and plant proteins, particularly the heterotrimeric G-protein components that play critical roles in signal transduction. These interactions help explain the toxin's mode of action in plant tissues.
Bipolaroxin forms specific molecular bonds with the G-protein alpha subunit through:
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Six hydrogen bonds primarily involving amino acid residues Glu29, Ser30, Lys32, and Ala177
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Additional hydrophobic contacts with residues Gly28, Gly31, Ser33, Thr34, Arg178, Val179, Thr181, and Gly209
Similarly, Bipolaroxin interacts with the G-protein beta subunit through:
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Seven hydrogen bonds with residues Lys256, Phe306, and Leu352
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Hydrophobic contacts with residues Trp74, Ala305, Phe306, Ile308, Leu350, Gly351, and Ser354
Electrostatic surface potential analysis indicates that the ligand binding pocket is predominantly characterized by negatively charged residues , which may facilitate the binding of Bipolaroxin through complementary charge interactions.
Impact on Signaling Pathways
Bipolaroxin significantly impacts various plant defense mechanisms through its effects on multiple signaling pathways:
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G-protein signaling: By interacting with G-protein alpha and beta subunits, Bipolaroxin disrupts downstream signaling events essential for defense responses .
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MKK/MAPK pathways: These kinase cascades are crucial for transmitting signals during pathogen attack. Even at lower concentrations, Bipolaroxin downregulates key genes in these pathways, compromising the plant's ability to respond effectively to pathogen invasion .
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Phenylpropanoid pathway: This pathway is involved in the synthesis of various defense compounds, including lignin. Bipolaroxin affects gene expression in this pathway, potentially altering the plant's structural and chemical defense mechanisms .
Role in Plant Pathology
Spot Blotch Disease in Wheat
Bipolaroxin plays a significant role in the pathogenicity of Bipolaris sorokiniana, the causative agent of spot blotch disease in wheat. This disease is characterized by leaf blightening and can cause substantial yield losses in susceptible wheat varieties.
In planta studies have clearly demonstrated that the application of Bipolaroxin significantly impacts physiological and biochemical pathways in wheat, leading to increased leaf blightening in susceptible cultivars as compared to resistant ones . The toxin's ability to interact with G-protein subunits and affect defense-related pathways contributes to its role in disease development.
Differential Effects on Wheat Cultivars
Research has shown that Bipolaroxin's effects vary significantly depending on the wheat cultivar. Resistant varieties like Chirya3 and Chinese Spring exhibit different responses compared to susceptible varieties like Agra Local when exposed to Bipolaroxin .
Expression analysis of key defense-related genes has revealed that:
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Susceptible cultivars show significantly lower expression of defense genes when exposed to Bipolaroxin
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Resistant cultivars maintain higher expression levels of these genes despite toxin exposure
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The differential response may explain the varying levels of disease resistance observed in different wheat varieties
Molecular Dynamics of Interaction
All-atoms molecular dynamics (MD) simulation studies conducted for G-alpha and G-beta subunit-Bipolaroxin complexes have provided insights into the stability, conformational flexibility, and dynamic behavior of these interactions. The simulations reveal that the hydrogen bonds between Bipolaroxin and the G-protein subunits remain stable over time, suggesting a robust interaction that contributes to the toxin's effectiveness .
Research Applications and Future Directions
The study of Bipolaroxin has several significant research applications:
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Understanding host-pathogen interactions: Bipolaroxin serves as a model compound for investigating the molecular dialogues between fungal pathogens and their plant hosts. The detailed characterization of its interactions with plant proteins provides insights into the mechanisms of pathogenicity.
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Development of resistant cultivars: Knowledge about how Bipolaroxin affects different wheat cultivars can inform breeding programs aimed at developing spot blotch-resistant wheat varieties.
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Novel control strategies: Understanding the molecular mechanisms of Bipolaroxin action may lead to the development of targeted control strategies that interfere with the toxin's ability to disrupt plant defense systems.
The research findings on Bipolaroxin give deeper insights into understanding the molecular dialogues between this toxin and the Gα and Gβ subunits of the wheat heterotrimeric G-protein during host-pathogen interaction . These insights may prove valuable for developing strategies to mitigate the impact of spot blotch disease in wheat and potentially other crop diseases involving similar mechanisms.
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